(E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c1-28-15-5-3-2-4-14(15)6-7-18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h2-7,12-13H,8-11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRCNDGCACGVDA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. The (E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one has been investigated for its potential as an inhibitor of specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Mps1 Kinase
A study demonstrated that the compound could inhibit monopolar spindle 1 (Mps1) kinase, which plays a crucial role in mitosis and is a target for cancer therapy. The inhibition of Mps1 leads to cell cycle arrest and apoptosis in cancer cells, suggesting its utility in treating various malignancies .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their activity on neurotransmitter receptors, particularly serotonin and dopamine receptors.
Case Study: Antidepressant Activity
Research has shown that similar piperazine-containing compounds can exhibit antidepressant-like effects in animal models by modulating serotonergic pathways. The potential of this compound to influence mood disorders warrants further investigation .
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, potentially increasing their effectiveness against bacterial strains.
Case Study: Activity Against Drug-resistant Bacteria
In vitro assays have revealed that this compound exhibits activity against drug-resistant strains of bacteria, suggesting its potential role as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Pharmacological Implications
- Trifluoromethyl Advantage : The CF₃ group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to nitro () or furan () substituents.
- Electron-Donating vs. Withdrawing Groups : The 2-methoxy group in the target compound balances electron donation (improving resonance stabilization) with steric effects, contrasting with the strong electron-withdrawing nitro group in , which may reduce bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(2-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions between substituted piperazines and cinnamic acid derivatives. Key steps include:
- Piperazine Functionalization : Introducing the trifluoromethylpyrimidinyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Cinnamoyl Conjugation : The (E)-configured α,β-unsaturated ketone is formed via Claisen-Schmidt condensation, requiring strict control of base strength (e.g., NaOH in ethanol) to avoid isomerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity .
Q. How is the structural characterization of this compound performed to confirm its configuration and purity?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the (E)-configuration and confirms bond angles/geometry (e.g., C=C bond length ~1.33 Å) .
- Spectroscopic Analysis :
- NMR : H NMR distinguishes methoxy (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm). NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry validates molecular weight (e.g., [M+H] ~464 m/z) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at 10–100 µM concentrations .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets like PI3K or EGFR. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized receptors .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to assess CYP450 interactions .
Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence polarization, thermal shift assays, and cellular uptake studies to distinguish false positives .
- Crystallographic Validation : Co-crystallize the compound with its target to resolve discrepancies between computational predictions and experimental activity .
- Batch Reprodubility Checks : Re-synthesize analogs under standardized conditions (e.g., inert atmosphere) to exclude synthetic variability .
Q. How are thermal degradation pathways analyzed to ensure compound stability during storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (10°C/min) to identify decomposition thresholds (>200°C typical for cinnamoyl derivatives) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., hydrolysis of the enone) are characterized by MS .
- Cryopreservation : Lyophilize in amber vials under argon and store at -80°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
